![molecular formula C19H20N2O6S B2470393 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 942012-74-0](/img/structure/B2470393.png)

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

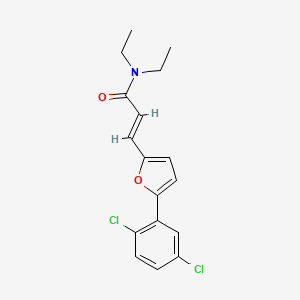

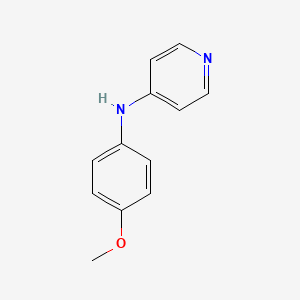

This compound belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions of such compounds are often influenced by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by the presence of the pyrrolidine ring and its derivatives .Scientific Research Applications

BTK Inhibition

Background: Bruton’s tyrosine kinase (BTK) is a crucial component of the B cell receptor (BCR) signaling pathway. Dysregulation of BTK is associated with B cell malignancies and autoimmune disorders, making it an attractive therapeutic target .

Application: The compound exhibits potent BTK inhibitory activity. It selectively inhibits BTK kinase, arresting B cell lymphoma cells and inducing apoptosis. Compared to the first-generation inhibitor ibrutinib, this compound shows superior kinase selectivity, positioning it as a potential second-generation BTK inhibitor .

Antimicrobial Properties

Background: Research on novel compounds often explores their antimicrobial potential. Such properties are essential for combating infectious diseases.

Application: Studies have investigated the antimicrobial activity of this compound. Further research could explore its effectiveness against specific pathogens, including bacteria, fungi, and viruses .

Anti-Inflammatory Effects

Background: Inflammation plays a role in various diseases, including autoimmune conditions. Compounds with anti-inflammatory properties are valuable for drug development.

Application: This compound may exhibit anti-inflammatory effects. Investigating its impact on inflammatory pathways and immune responses could provide valuable insights .

Cancer Therapy

Background: Cancer remains a significant global health challenge. Novel compounds are continually evaluated for their potential in cancer treatment.

Application: Given its BTK inhibitory activity, this compound could be explored as an adjunct therapy for B cell malignancies. Preclinical studies assessing its impact on tumor growth and survival are warranted .

Plant Hormone Analog

Background: Indole derivatives have diverse biological applications. Indole-3-acetic acid, a plant hormone, is produced from tryptophan in higher plants.

Application: While not directly related to BTK inhibition, this compound’s indole moiety suggests potential as a plant hormone analog. Investigating its effects on plant growth, development, and stress responses could be intriguing .

Drug Design and Optimization

Background: Understanding the structure-activity relationship (SAR) of a compound is crucial for drug design and optimization.

Application: Researchers can use SAR analysis to modify this compound, enhancing its potency, selectivity, and safety profile. Rational drug design efforts may lead to improved derivatives .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The presence of a pyrrolidine ring in its structure suggests that it might interact with its targets through sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3D) coverage of the molecule .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological profiles, suggesting that they might interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used by medicinal chemists to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The presence of a pyrrolidine ring in its structure suggests that it might have diverse biological effects .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-25-17-11-13(4-6-15(17)21-8-2-3-19(21)22)20-28(23,24)14-5-7-16-18(12-14)27-10-9-26-16/h4-7,11-12,20H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHUBVLEPQVCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)

![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)

![3,4-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2470320.png)

![2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2470321.png)

![ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2470324.png)

![3-Amino-1-thiaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B2470329.png)